![molecular formula C16H13Cl2N3O B2668710 2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide CAS No. 1436039-72-3](/img/structure/B2668710.png)

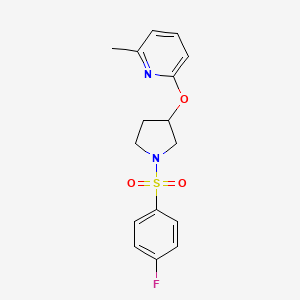

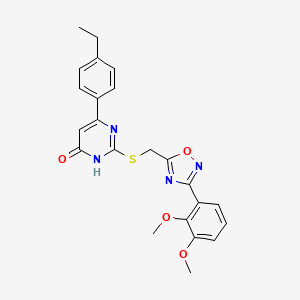

2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an anti-androgen that effectively suppresses growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . It belongs to the class of organic compounds known as pyridinylpyrimidines .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-6-methyl-pyridine with 3,5-dichlorosalicylaldehyde in an ethanol solution . After stirring for about 30 min at room temperature, the clear yellow solution was left to stand still in air. Yellow block-shaped crystals of the compound were formed after slow evaporation of the solvent for a few days .Chemical Reactions Analysis

The chemical reactions of similar compounds involve unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has led to the development of methodologies for synthesizing pyridine-bridged compounds, including those with carboxamide functionalities. For instance, the synthesis of monoamide isomers via reactions involving acyl chloride demonstrates the versatility of pyridine derivatives in chemical synthesis, exploring the effects of substituents on the pyridine ring (Kadir, Mansor, & Osman, 2017).

Antimicrobial Applications

Some derivatives, such as Schiff bases starting from pyridinedicarbonyl dichloride, have shown potential as antimicrobial agents. Their synthesis and evaluation highlight the role of pyridine carboxamide derivatives in developing new therapeutics with significant bactericidal and fungicidal activities, comparable to established antibiotics (Al-Omar & Amr, 2010).

Material Science

The creation of novel polyamides incorporating pyridyl moieties, through direct polycondensation reactions, points to the application of these compounds in material science. These polyamides have been shown to possess desirable thermal properties and solubility in polar solvents, making them suitable for various industrial applications (Faghihi & Mozaffari, 2008).

Biological Activities

Derivatives of pyridine-3-carboxamide have been explored for their biological activities, including as anticancer and anti-5-lipoxygenase agents. The synthesis of novel pyrazolopyrimidines derivatives and their in vitro screening have shown promising results, opening avenues for further pharmacological studies (Rahmouni et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,6-dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O/c1-3-9-21(10-12-6-4-5-11(2)19-12)16(22)13-7-8-14(17)20-15(13)18/h1,4-8H,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAQEZKTMFXXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN(CC#C)C(=O)C2=C(N=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668629.png)

![N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2668639.png)

![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)